molecular formula C18H16N8O2S B11577201 N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11577201
M. Wt: 408.4 g/mol
InChI Key: IQGXNDGAFZSDNB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine core, a pyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the pyridine and oxadiazole groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N8O2S

Molecular Weight

408.4 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H16N8O2S/c1-27-13-5-3-2-4-12(13)21-17-23-14(22-16(19)24-17)10-29-18-26-25-15(28-18)11-6-8-20-9-7-11/h2-9H,10H2,1H3,(H3,19,21,22,23,24)

InChI Key

IQGXNDGAFZSDNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

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